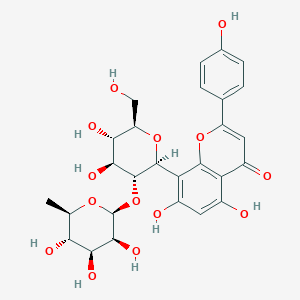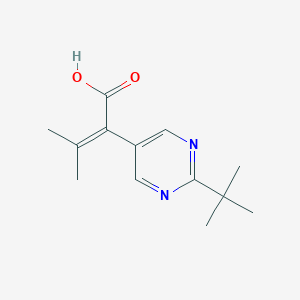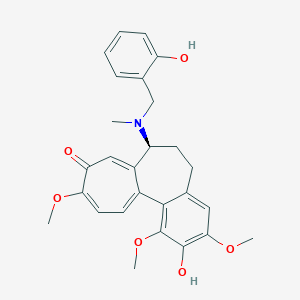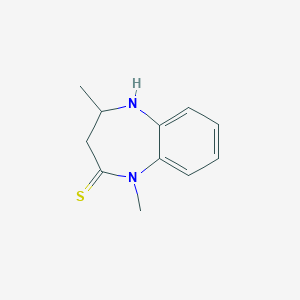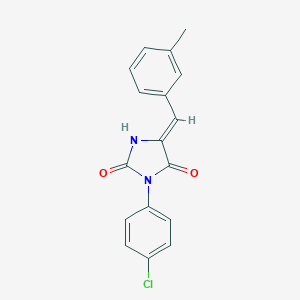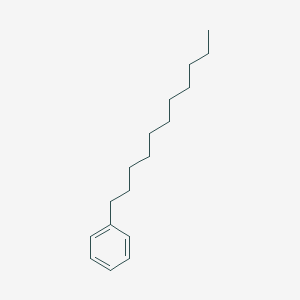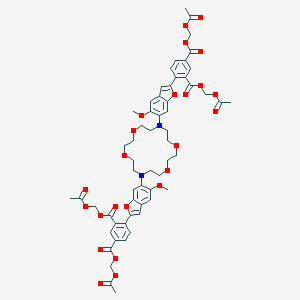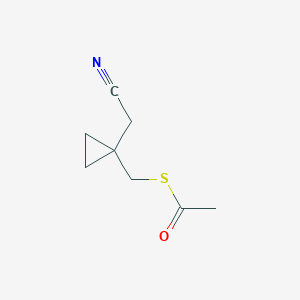
1-(乙酰硫代甲基)环丙烷乙腈
描述
科学研究应用
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: In the study of leukotriene pathways and their role in inflammatory responses.
Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.
Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are known to be potent antagonists of Leukotriene D4 (LTD4), a mediator of inflammation in the body .
Mode of Action
It is known to be involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, in turn, act as potent LTD4 antagonists, blocking the action of LTD4 and thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by 1-(Acetylthiomethyl)cyclopropaneacetonitrile are those involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, once synthesized, can interfere with the leukotriene pathway by acting as LTD4 antagonists .
Result of Action
The primary result of the action of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists, and their presence can lead to a reduction in inflammation .
准备方法
The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid . The reaction conditions include:
Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.
相似化合物的比较
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be compared with similar compounds such as:
1-(Hydroxymethyl)cyclopropaneacetonitrile: The precursor in its synthesis.
Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic applications.
Thiomethyl Cyclopropyl Acetonitrile: A compound with a similar structure but different functional groups.
The uniqueness of 1-(Acetylthiomethyl)cyclopropaneacetonitrile lies in its acetylthiomethyl group, which provides specific reactivity and functionality in the synthesis of LTD4 antagonists.
属性
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
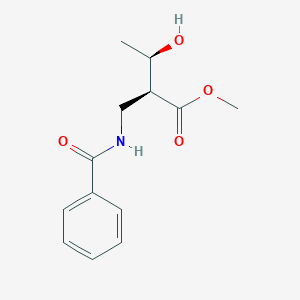


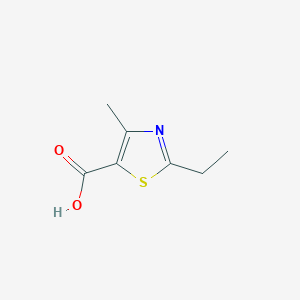
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione](/img/structure/B49541.png)
![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)
